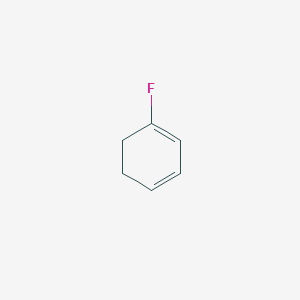1-Fluorocyclohexa-1,3-diene
CAS No.: 76356-93-9
Cat. No.: VC19354174
Molecular Formula: C6H7F
Molecular Weight: 98.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76356-93-9 |
|---|---|
| Molecular Formula | C6H7F |
| Molecular Weight | 98.12 g/mol |
| IUPAC Name | 1-fluorocyclohexa-1,3-diene |
| Standard InChI | InChI=1S/C6H7F/c7-6-4-2-1-3-5-6/h1-2,4H,3,5H2 |
| Standard InChI Key | UIDPAOIDSQJZMC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=CC=C1)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a cyclohexa-1,3-diene backbone with a fluorine atom at the 1-position. Key structural parameters include:
-
Molecular Formula: C₆H₇F
The conjugated diene system (C1–C2 and C3–C4 double bonds) creates a planar geometry, while the fluorine substituent induces electronic effects that polarize the ring .
Table 1: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| XLogP3 | 2.3 | PubChem (XLogP3 3.0) |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 1 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |
| Topological Polar SA | 0 Ų | PubChem |
Synthesis and Production
Dehydrohalogenation
A common route involves the double dehydrobromination of 1,2-dibromocyclohexane using strong bases like NaH :
This method yields 1-fluorocyclohexa-1,3-diene alongside hydrogen gas, with purity dependent on reaction conditions .
Fluorination of Cyclohexane Derivatives
Fluorination of cyclohexane or benzene over catalysts like cerium tetrafluoride (CeF₄) at elevated temperatures (400–480°C) generates polyfluorocyclohexanes, which undergo subsequent dehydrofluorination to yield fluorinated dienes . Isomerization processes using heat or acid catalysts can optimize the 1,3-diene isomer over the 1,4-isomer .
Table 2: Synthetic Methods Comparison
| Method | Yield (%) | Key Challenges | Reference |
|---|---|---|---|
| Dehydrobromination | 60–75 | Byproduct formation (H₂, NaBr) | |
| Catalytic Fluorination | 40–55 | Side reactions (fragmentation) | |
| Isomerization | 80–90 | Energy-intensive |
Chemical Reactivity and Applications
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions, forming six-membered cycloadducts with electron-deficient dienophiles like maleic anhydride . Fluorine’s electron-withdrawing effect enhances the diene’s reactivity, enabling faster kinetics compared to non-fluorinated analogs .
Coordination Chemistry
1-Fluorocyclohexa-1,3-diene forms complexes with transition metals such as iron and ruthenium. For example, reaction with Fe(CO)₃ yields [(C₆H₇F)Fe(CO)₃], a precursor to cyclohexadienyl derivatives used in catalysis .
Industrial and Material Science Applications
-
Liquid Crystals: Fluorinated dienes serve as intermediates in synthesizing tricyclic liquid crystals with negative dielectric anisotropy, critical for advanced display technologies .
-
Pharmaceuticals: Derivatives like 3-fluorocyclohexa-3,5-diene-1,2-diol are intermediates in biodegradation pathways of aromatic carboxylic acids .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent studies explore enantioselective fluorination strategies to access chiral fluorinated dienes, expanding their utility in asymmetric catalysis .
Environmental Impact Mitigation
Research focuses on greener synthesis routes, such as photochemical fluorination, to reduce energy consumption and hazardous waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume